1-[4-(3-Azidopropoxy)-3-methoxyphenyl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(3-Azidopropoxy)-3-methoxyphenyl]ethan-1-one is a chemical compound known for its versatile applications in scientific research. This compound features a unique structure that includes an azido group, a methoxy group, and an ethanone moiety, making it a valuable subject of study in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(3-Azidopropoxy)-3-methoxyphenyl]ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxyphenol and 3-chloropropyl azide.
Reaction Conditions: The reaction is carried out under anhydrous conditions with a suitable base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Procedure: The 3-methoxyphenol is first reacted with 3-chloropropyl azide to form the intermediate 3-azidopropoxy-3-methoxyphenol. This intermediate is then subjected to Friedel-Crafts acylation using ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield the final product, this compound.
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[4-(3-Azidopropoxy)-3-methoxyphenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives.
Reduction: The azido group can be reduced to form amines using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids under acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-[4-(3-Azidopropoxy)-3-methoxyphenyl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein labeling.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of novel materials and nanotechnology applications.
Wirkmechanismus
The mechanism of action of 1-[4-(3-Azidopropoxy)-3-methoxyphenyl]ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The azido group can participate in click chemistry reactions, facilitating the formation of stable triazole linkages. This property is exploited in bioconjugation and labeling studies, where the compound can be used to tag biomolecules for detection and analysis.
Vergleich Mit ähnlichen Verbindungen
- 1-[4-(3-Azidopropoxy)-phenyl]ethanone
- 1-(3,4-dimethoxyphenyl)ethan-1-one
- 1-{4-[(2-Methylphenyl)methoxy]phenyl}ethan-1-one
Comparison: 1-[4-(3-Azidopropoxy)-3-methoxyphenyl]ethan-1-one stands out due to the presence of both the azido and methoxy groups, which confer unique reactivity and versatility. Compared to similar compounds, it offers a broader range of applications in click chemistry and bioconjugation, making it a valuable tool in scientific research.
Eigenschaften
CAS-Nummer |
872578-73-9 |
---|---|
Molekularformel |
C12H15N3O3 |
Molekulargewicht |
249.27 g/mol |
IUPAC-Name |
1-[4-(3-azidopropoxy)-3-methoxyphenyl]ethanone |
InChI |
InChI=1S/C12H15N3O3/c1-9(16)10-4-5-11(12(8-10)17-2)18-7-3-6-14-15-13/h4-5,8H,3,6-7H2,1-2H3 |
InChI-Schlüssel |
KONCGNKCZCQNBS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=C(C=C1)OCCCN=[N+]=[N-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.